molecular formula C9H9NO5S B3417060 4-(Carbamoylmethanesulfonyl)benzoic acid CAS No. 1016709-80-0

4-(Carbamoylmethanesulfonyl)benzoic acid

Cat. No.: B3417060
CAS No.: 1016709-80-0
M. Wt: 243.24 g/mol
InChI Key: LZSDDOWGECBURY-UHFFFAOYSA-N
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Description

4-(Carbamoylmethanesulfonyl)benzoic acid is a benzoic acid derivative featuring a carbamoyl group (-CONH₂) and a methanesulfonyl (-SO₂CH₃) moiety attached to the aromatic ring. Key attributes inferred from analogs include:

  • Molecular Structure: A benzoic acid core with carbamoyl and sulfonyl groups at the 4-position, enabling hydrogen bonding and polar interactions .
  • Synthesis: Likely involves coupling reactions, such as sulfonylation of a benzoic acid precursor followed by carbamoylation, similar to methods used for 4-[butyl(methyl)sulfamoyl]benzoic acid .
  • Applications: Potential roles in medicinal chemistry (enzyme inhibition, anti-inflammatory activity) and material science due to its dual functional groups .

Properties

IUPAC Name

4-(2-amino-2-oxoethyl)sulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5S/c10-8(11)5-16(14,15)7-3-1-6(2-4-7)9(12)13/h1-4H,5H2,(H2,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSDDOWGECBURY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201255737
Record name 4-[(2-Amino-2-oxoethyl)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201255737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016709-80-0
Record name 4-[(2-Amino-2-oxoethyl)sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1016709-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2-Amino-2-oxoethyl)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201255737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Carbamoylmethanesulfonyl)benzoic acid typically involves the reaction of 4-sulfamoylbenzoic acid with appropriate reagents to introduce the carbamoylmethanesulfonyl group. One common method involves the use of carbamoyl chloride and a base such as triethylamine in an organic solvent like dichloromethane . The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-(Carbamoylmethanesulfonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(Carbamoylmethanesulfonyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness arises from the synergistic effects of its carbamoyl and sulfonyl groups. Below is a comparison with similar benzoic acid derivatives:

Compound Name Functional Groups Key Features
4-(Carbamoylmethanesulfonyl)benzoic acid Carbamoyl, methanesulfonyl Enhanced solubility and target binding due to polar groups .
4-[Butyl(methyl)sulfamoyl]benzoic acid Butyl-methyl sulfamoyl Alkyl chains improve lipophilicity; moderate cPLA2α inhibition .
4-(Hydroxycarbamoyl)benzoic acid Hydroxycarbamoyl Hydroxyl group increases acidity; limited antimicrobial activity .
4-(Methylsulfonyl)benzoic acid Methylsulfonyl High stability; used in materials science and drug intermediates .
2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid Fluorophenyl, sulfanyl Fluorine enhances bioactivity; strong anti-inflammatory properties .

Physicochemical Properties

  • Solubility : Sulfonyl and carbamoyl groups enhance water solubility compared to alkyl-substituted analogs (e.g., 4-[benzyl(methyl)sulfamoyl]benzoic acid) .
  • Reactivity : The carbamoyl group participates in hydrogen bonding, while the sulfonyl group stabilizes negative charges, influencing interactions with enzymes like cPLA2α .
  • Stability : Methylsulfonyl derivatives exhibit greater thermal stability than hydroxycarbamoyl analogs .

Medicinal Chemistry

  • Enzyme Inhibition : Sulfonamide-carbamoyl hybrids (e.g., 4-[butyl(methyl)sulfamoyl]benzoic acid) show potent cPLA2α inhibition, a target in inflammatory diseases .
  • Antimicrobial Activity : Fluorophenyl analogs (e.g., ) demonstrate enhanced activity due to electronegative substituents .
  • Drug Design : The dual functional groups allow modular modifications for optimizing pharmacokinetics (e.g., solubility vs. membrane permeability) .

Biological Activity

Overview

4-(Carbamoylmethanesulfonyl)benzoic acid, with the molecular formula C9H9NO5S and a molecular weight of 243.24 g/mol, is a compound that has garnered interest for its potential biological activities, particularly as an enzyme inhibitor and modulator of various biological pathways. This article explores its synthesis, biological mechanisms, and research findings related to its activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-sulfamoylbenzoic acid with carbamoyl chloride in the presence of a base like triethylamine. This reaction is generally conducted in organic solvents such as dichloromethane to facilitate the formation of the desired compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. It is thought to act as an inhibitor by binding to the active sites of enzymes, thereby blocking their catalytic functions. This interaction can lead to modulation of various biochemical pathways, which may have therapeutic implications.

Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on certain enzymes. For instance, it has been investigated for its potential as an inhibitor of steroid 5 alpha-reductase , an enzyme involved in androgen metabolism. In vitro studies have shown promising results, with some derivatives displaying significant inhibitory activity .

Potential Therapeutic Uses

Given its structural properties, this compound has been explored for applications in drug development, particularly in creating novel pharmaceuticals targeting various diseases. The unique carbamoylmethanesulfonyl group enhances its reactivity and potential efficacy as a therapeutic agent.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Inhibitory Activity : Inhibitory assays have demonstrated that certain derivatives can inhibit human type 2 isozyme of steroid 5 alpha-reductase with IC50 values as low as 0.82 µM .
  • Modulation of Biological Pathways : The compound has been implicated in modulating pathways relevant to cancer and hormonal regulation, suggesting broader therapeutic applications.

Case Studies and Experimental Data

Study Focus Findings
Study on Steroid InhibitionEvaluated the inhibition of steroid 5 alpha-reductaseCompound showed IC50 = 0.82 µM for human type 2 isozyme
Pharmacological ApplicationsInvestigated potential drug development usesSuggested as a lead compound for new therapeutic agents
Enzyme Interaction StudiesAssessed binding affinity and mechanismIndicated competitive inhibition characteristics

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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